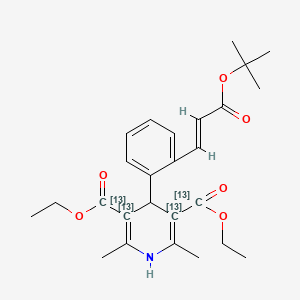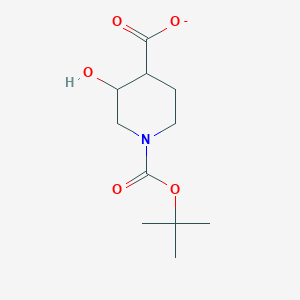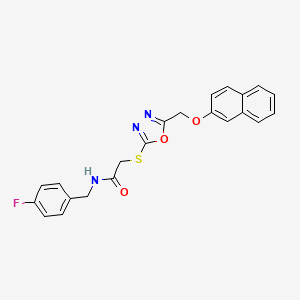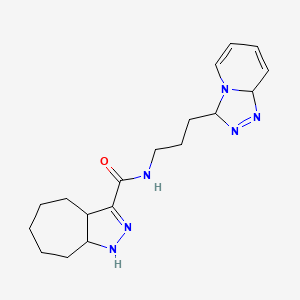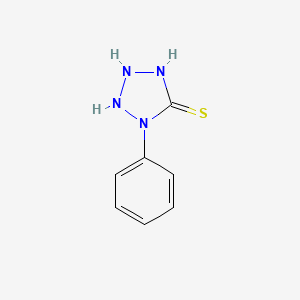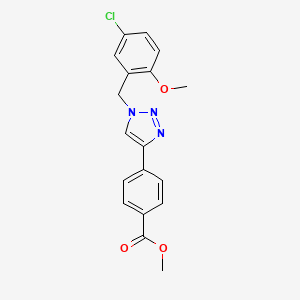
3-nitro-3H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-nitro-3H-quinolin-2-one is a nitrogen-containing heterocyclic compound with significant importance in various fields of chemistry and biology. This compound is characterized by a quinoline ring system substituted with a nitro group at the third position and a keto group at the second position. The unique structure of this compound makes it a valuable building block in synthetic chemistry and a potential candidate for various biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-3H-quinolin-2-one typically involves the reaction of quinoline derivatives with nitro compounds under specific conditions. One common method is the copper-catalyzed synthesis from nitro-olefins and anthranils through a [4+2] cycloaddition reaction . This reaction proceeds under mild conditions and yields 3-nitro-quinolines in high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic methods, ensuring high efficiency and yield. The use of eco-friendly and sustainable processes, such as visible light-mediated synthesis, is also explored to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-nitro-3H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like zinc and acetic acid.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as zinc/acetic acid or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3-amino-3H-quinolin-2-one.
Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-nitro-3H-quinolin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial and antituberculosis agent.
Medicine: Explored for its role in developing pharmacologically active substances, including anticancer and anti-inflammatory agents.
Industry: Utilized in the synthesis of functional materials and ligands for catalysis.
Wirkmechanismus
The mechanism of action of 3-nitro-3H-quinolin-2-one involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The quinoline ring system can intercalate with DNA, affecting replication and transcription processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-hydroxyquinoline
- 4-hydroxyquinoline
- 3-aminoquinoline
Uniqueness
3-nitro-3H-quinolin-2-one is unique due to the presence of both a nitro group and a keto group, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its ability to undergo diverse chemical reactions and its potential in various applications make it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C9H6N2O3 |
|---|---|
Molekulargewicht |
190.16 g/mol |
IUPAC-Name |
3-nitro-3H-quinolin-2-one |
InChI |
InChI=1S/C9H6N2O3/c12-9-8(11(13)14)5-6-3-1-2-4-7(6)10-9/h1-5,8H |
InChI-Schlüssel |
LUASIDGCYRWNCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(C(=O)N=C2C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


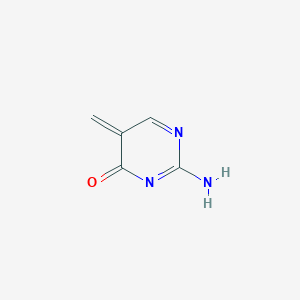

![3-[(1S)-1-hydroxypropyl]phenol](/img/structure/B12363067.png)
![[(5Z,7R,8R,9R)-4-(2-methoxy-2-oxoacetyl)-5-(2-methoxy-2-oxoethylidene)-7,8-dimethyl-2,13,15-trioxatetracyclo[8.6.1.04,17.012,16]heptadeca-1(17),10,12(16)-trien-9-yl] (Z)-2-methylbut-2-enoate](/img/structure/B12363070.png)
![(2R,3R,6S)-6-[(Z,1E,4R,5S)-5-hydroxy-2-methyl-1-[(1R,3S)-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-dien-10-ylidene]hept-2-en-4-yl]oxy-2-methyloxan-3-ol](/img/structure/B12363083.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione](/img/structure/B12363091.png)
